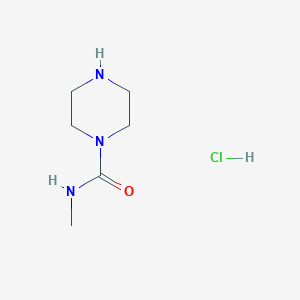

N-methylpiperazine-1-carboxamide Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methylpiperazine-1-carboxamide Hydrochloride is a chemical compound with the molecular formula C6H14ClN3O. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide Hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N-methylpiperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

Oxidation: Formation of N-methylpiperazine-1-carboxamide N-oxide.

Reduction: Formation of N-methylpiperazine.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-methylpiperazine-1-carboxamide Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-methylpiperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The compound’s structure allows it to form stable complexes with its targets, leading to changes in their function and activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

N-methylpiperazine-1-carboxamide Hydrochloride can be compared with other similar compounds, such as:

N-methylpiperazine: A simpler derivative used in organic synthesis and pharmaceutical research.

Piperazine: The parent compound, widely used in the synthesis of various pharmaceuticals and as an anthelmintic agent.

N-methylpiperazine-1-carboxamide: The non-hydrochloride form, used in similar applications but with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in pharmaceutical formulations and industrial applications where these properties are essential.

Biologische Aktivität

N-methylpiperazine-1-carboxamide hydrochloride is a compound with significant biological activity, primarily due to its structural properties and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the carboxamide group enhances its solubility and bioavailability, making it suitable for various biological applications. The molecular formula is C7H14ClN3O, with a molecular weight of 195.66 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. The piperazine ring contributes to the compound's structural stability, facilitating its binding to biological targets. The carboxamide group enhances solubility in physiological conditions, allowing for better interaction with proteins and enzymes involved in various metabolic pathways.

Key Mechanisms Include:

- Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Interaction : It may act as a biochemical probe to study enzyme interactions, particularly those involved in metabolic processes.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antidepressant Effects : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.

- Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving effects in animal models, indicating potential applications in pain management.

- Neuroprotective Properties : Some derivatives have demonstrated protective effects against neuronal damage, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism. For example, it has been linked to the modulation of monoamine oxidase (MAO) activity, which plays a critical role in the degradation of neurotransmitters such as serotonin and dopamine.

In Vivo Studies

Animal studies have demonstrated the efficacy of this compound in reducing symptoms associated with depression and anxiety. For instance:

- A study involving rodents showed that administration of the compound led to significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST).

- Neuroprotective effects were observed in models of induced neurotoxicity, where the compound reduced neuronal cell death and improved behavioral outcomes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methylpiperazine | Simple piperazine core | Lower biological activity compared to derivatives |

| 4-benzyl-N-methylpiperazine | Benzyl substitution on piperazine | Enhanced receptor binding affinity |

| N-benzyl-N-methylpiperazine-1-carboxamide | Contains both benzyl and carboxamide groups | Broader pharmacological profile |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A clinical trial evaluated the effects of a related compound on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after 8 weeks of treatment.

- Neuroprotection in Alzheimer’s Models : Research demonstrated that administration of N-methylpiperazine derivatives improved memory retention and reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease.

Eigenschaften

IUPAC Name |

N-methylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBOFSPUMGFASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.